(-)-Albine

Descripción

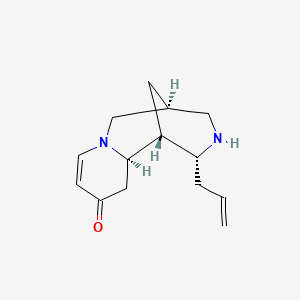

Structure

3D Structure

Propiedades

Número CAS |

53915-26-7 |

|---|---|

Fórmula molecular |

C14H20N2O |

Peso molecular |

232.32 g/mol |

Nombre IUPAC |

(1R,2R,9S,12R)-12-prop-2-enyl-7,11-diazatricyclo[7.3.1.02,7]tridec-5-en-4-one |

InChI |

InChI=1S/C14H20N2O/c1-2-3-13-12-6-10(8-15-13)9-16-5-4-11(17)7-14(12)16/h2,4-5,10,12-15H,1,3,6-9H2/t10-,12+,13+,14+/m0/s1 |

Clave InChI |

QJVOZXGJOGJKPT-IGHBBLSQSA-N |

SMILES |

C=CCC1C2CC(CN1)CN3C2CC(=O)C=C3 |

SMILES isomérico |

C=CC[C@@H]1[C@H]2C[C@@H](CN1)CN3[C@@H]2CC(=O)C=C3 |

SMILES canónico |

C=CCC1C2CC(CN1)CN3C2CC(=O)C=C3 |

Origen del producto |

United States |

Foundational & Exploratory

(-)-Albine Alkaloid: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Albine is a tetracyclic quinolizidine (B1214090) alkaloid found in various species of the Lupinus genus. Quinolizidine alkaloids are a class of secondary metabolites known for their diverse biological activities, making them of interest to researchers in pharmacology and drug development. This technical guide provides a detailed overview of the chemical structure of this compound, along with representative quantitative data and experimental protocols relevant to its class of compounds, the quinolizidine alkaloids. Due to the limited availability of specific, in-depth experimental data solely for this compound in publicly accessible literature, this guide leverages information from closely related and well-studied quinolizidine alkaloids to provide a comprehensive technical context.

Chemical Structure of this compound

This compound is a complex alkaloid with the chemical formula C₁₄H₂₀N₂O. Its systematic IUPAC name is (1R,2R,9S,12R)-12-prop-2-enyl-7,11-diazatricyclo[7.3.1.0²,⁷]tridec-5-en-4-one. The structure features a tetracyclic quinolizidine core with a prop-2-enyl (allyl) substituent.

Molecular Details:

| Property | Value |

| Molecular Formula | C₁₄H₂₀N₂O |

| Molecular Weight | 232.32 g/mol |

| IUPAC Name | (1R,2R,9S,12R)-12-prop-2-enyl-7,11-diazatricyclo[7.3.1.0²,⁷]tridec-5-en-4-one |

| CAS Number | 53915-26-7 |

Quantitative Data

Detailed experimental spectroscopic data specifically for this compound is not extensively published. Therefore, this section presents a summary of expected and representative quantitative data for quinolizidine alkaloids, which would be essential for the characterization of this compound.

Spectroscopic Data (Representative for Quinolizidine Alkaloids)

¹H NMR Spectroscopy: The proton NMR spectrum of a quinolizidine alkaloid like this compound would be complex due to the rigid polycyclic structure and numerous stereocenters. Key diagnostic signals would include those for the vinyl protons of the allyl group, methine protons adjacent to nitrogen atoms, and methylene (B1212753) protons of the quinolizidine rings.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides crucial information about the carbon skeleton. For this compound, one would expect to observe signals for the carbonyl carbon, olefinic carbons of the enone system and the allyl group, as well as a series of signals for the methine and methylene carbons of the tetracyclic core.

Mass Spectrometry: Electron impact mass spectrometry (EI-MS) of quinolizidine alkaloids typically shows a prominent molecular ion peak.[1] The fragmentation pattern is highly dependent on the stereochemistry of the ring junctions and provides valuable structural information.[1] Common fragmentation pathways involve the loss of side chains and cleavage of the quinolizidine rings.

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the functional groups present in this compound.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H stretch (secondary amine) | 3300-3500 |

| C-H stretch (alkene) | 3010-3100 |

| C-H stretch (alkane) | 2850-3000 |

| C=O stretch (α,β-unsaturated ketone) | 1650-1685 |

| C=C stretch (alkene) | 1620-1680 |

| C-N stretch | 1020-1250 |

Experimental Protocols

The following are detailed, representative methodologies for the isolation and analysis of quinolizidine alkaloids from Lupinus species. These protocols can be adapted for the specific isolation and characterization of this compound.

Isolation of Quinolizidine Alkaloids from Lupinus Seeds

This protocol describes a general acid-base extraction method.

Materials:

-

Dried and ground Lupinus seeds

-

Hydrochloric acid (HCl), 0.5 M

-

Ammonia (B1221849) solution (NH₄OH), 25%

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Rotary evaporator

-

Separatory funnel

-

pH meter or pH paper

Procedure:

-

Extraction: Macerate 100 g of finely ground Lupinus seeds with 500 mL of methanol for 24 hours at room temperature.

-

Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Acidification: Dissolve the resulting crude extract in 100 mL of 0.5 M HCl.

-

Purification: Wash the acidic aqueous solution with 3 x 50 mL of dichloromethane to remove neutral and acidic compounds. Discard the organic layers.

-

Basification: Adjust the pH of the aqueous layer to 10-11 with a 25% ammonia solution.

-

Alkaloid Extraction: Extract the alkaline solution with 5 x 50 mL of dichloromethane.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude alkaloid fraction.

-

Further Purification: The crude alkaloid mixture can be further purified by column chromatography on silica (B1680970) gel or alumina, using a gradient of methanol in chloroform (B151607) as the eluent.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Column: DB-1 or equivalent non-polar capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at 120 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 10 minutes.

-

Mass Spectrometer: Electron impact (EI) ionization at 70 eV. Scan range m/z 40-550.

High-Performance Liquid Chromatography (HPLC-MS/MS): [2][3][4][5]

-

Column: C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Detection: Tandem mass spectrometry (MS/MS) with electrospray ionization (ESI) in positive ion mode.

Biological Activity and Signaling Pathways

Specific pharmacological studies on this compound are scarce. However, quinolizidine alkaloids as a class exhibit a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and cytotoxic effects.[6] They are known to interact with various molecular targets, including receptors and enzymes.

Quinolizidine Alkaloid Biosynthesis Pathway

The biosynthesis of quinolizidine alkaloids, including this compound, originates from the amino acid L-lysine. The pathway involves a series of enzymatic reactions to form the characteristic quinolizidine skeleton.

Caption: Simplified biosynthetic pathway of quinolizidine alkaloids.

Conclusion

This compound is a structurally interesting quinolizidine alkaloid with potential for further scientific investigation. While detailed experimental data for this specific compound is limited, the established knowledge of the broader class of quinolizidine alkaloids provides a solid foundation for its isolation, characterization, and biological evaluation. The methodologies and representative data presented in this guide are intended to support researchers and drug development professionals in their exploration of this compound and other related natural products. Further research is warranted to fully elucidate the specific spectroscopic properties and pharmacological profile of this compound.

References

- 1. Mass Spectrometry of Bis-Quinolizidine Alkaloids: FAB-MS of Oxo-Substituted Sparteines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rapid and Simultaneous Quantification of Five Quinolizidine Alkaloids in Lupinus angustifolius L. and Its Processed Foods by UPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. New Analytical Approach to Quinolizidine Alkaloids and Their Assumed Biosynthesis Pathways in Lupin Seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Biological Activities of Alkaloids: From Toxicology to Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

The Alkaloid (-)-Albine in Lupinus Species: A Technical Guide to its Natural Occurrence, Analysis, and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Albine is a quinolizidine (B1214090) alkaloid naturally occurring within various species of the Lupinus genus, commonly known as lupins. These alkaloids are secondary metabolites that play a role in the plant's defense mechanisms. The presence and concentration of this compound and other alkaloids are significant factors in the utilization of lupin seeds for human and animal consumption, with "sweet" varieties containing substantially lower levels than "bitter" ones. This technical guide provides an in-depth overview of the natural sources and occurrence of this compound in Lupinus species, detailed experimental protocols for its analysis, and an examination of its biosynthetic pathway.

Natural Sources and Occurrence of this compound

This compound is one of the numerous quinolizidine alkaloids found in Lupinus species. Its presence has been documented in several species, with Lupinus albus (white lupin) being a notable source. The concentration of this compound can vary significantly depending on the Lupinus species, cultivar, geographical origin, and time of harvest.

Quantitative Data on this compound Occurrence

The following table summarizes the quantitative data on the occurrence of this compound in various Lupinus species as reported in the scientific literature. It is important to note that alkaloid profiles can be complex, and the relative abundance of each alkaloid can differ.

| Lupinus Species | Plant Part | Total Alkaloid Content (% of dry weight) | This compound Content (% of total alkaloids) | Reference |

| Lupinus albus (Australian studies) | Seeds | < 0.01% | 15% | [1] |

| Lupinus albus | Seeds | Not specified | Major alkaloid | [2] |

Note: The quantification of quinolizidine alkaloids can be challenging due to the limited commercial availability of all relevant alkaloid standards.[3] This can lead to uncertainties in reported concentrations.

Experimental Protocols

The analysis of this compound in Lupinus species involves extraction, isolation, and quantification. The following sections detail the methodologies for these key experiments.

Extraction of Quinolizidine Alkaloids from Lupinus Seeds

A common method for the extraction of quinolizidine alkaloids, including this compound, from Lupinus seeds is through a solid-liquid extraction process.

Materials:

-

Dry Lupinus albus seeds

-

Water

-

Aqueous alkaline solution (e.g., potassium hydroxide)

-

Organic solvent (e.g., diethyl ether or chloroform)

-

Celite (for filtration)

-

Reflux condenser apparatus

-

Stirring oil bath

-

Filtration apparatus

Procedure:

-

Soaking and Heating: Mix dry Lupinus albus seeds with water in a flask. Heat the mixture to 100°C in a stirring oil bath using a reflux condenser for at least 15 hours.[4] This initial soaking and heating step is crucial as it increases the water content of the seed and facilitates the extraction of alkaloids.[3]

-

Basification: After heating, filter the extract through Celite. Basify the filtered solution to a pH of more than 12 by adding an aqueous alkaline solution, such as potassium hydroxide (B78521) (KOH).[4]

-

Solvent Extraction: Perform a liquid-liquid extraction of the basified solution with an organic solvent like diethyl ether, using a 1:1 ratio of the organic phase to the aqueous phase.[4] Alternatively, chloroform (B151607) can be used for the final extraction after the addition of sodium hydroxide.[4]

-

Purification (Optional): The obtained crude alkaloid extract can be further purified using column chromatography.[4]

Quantification by Quantitative NMR (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful technique for the simultaneous quantification of multiple alkaloids without the need for individual reference standards for each compound.

Procedure:

-

Sample Preparation: Prepare extracts of Lupinus seeds as described in the extraction protocol.

-

qNMR Analysis: Perform qNMR analysis on the seed extracts to simultaneously quantify various quinolizidine alkaloids, including this compound.[3] This method is particularly useful when reference standards for all alkaloids of interest are not commercially available.[3]

Quantification by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is another sensitive and specific method for the quantification of quinolizidine alkaloids.

Procedure:

-

Sample Preparation: Prepare alkaloid extracts from Lupinus seeds.

-

HPLC-MS/MS Analysis: Develop and apply an HPLC-MS/MS method for the separation and quantification of the target alkaloids. A recent study reported a method for the quantification of thirteen alkaloids in L. albus seeds, where six were identified and quantified.[3]

Visualization of Workflows and Pathways

Experimental Workflow for Alkaloid Extraction and Analysis

The following diagram illustrates the general workflow for the extraction and analysis of quinolizidine alkaloids from Lupinus species.

References

- 1. agriculturejournals.cz [agriculturejournals.cz]

- 2. Lupin (Lupinus albus L.) Seeds: Balancing the Good and the Bad and Addressing Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitation of Lupinus spp. Quinolizidine Alkaloids by qNMR and Accelerated Debittering with a Resin-Based Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EP2808326A1 - Process for preparing enantiopure Lupanine and Sparteine - Google Patents [patents.google.com]

The Unfolding Pathway: A Technical Guide to the Biosynthesis of (-)-Albine from L-lysine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Albine, a tetracyclic quinolizidine (B1214090) alkaloid (QA), is a prominent secondary metabolite found in several species of the Lupinus genus, particularly Lupinus albus (white lupin). Like other QAs, it originates from the essential amino acid L-lysine and is believed to play a role in the plant's defense mechanisms. While the initial steps of QA biosynthesis are well-established, the precise enzymatic reactions leading to the diverse array of QA structures, including this compound, remain an active area of research. This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of this compound, detailing the known enzymes and intermediates, presenting available quantitative data, outlining key experimental protocols, and visualizing the proposed metabolic route.

The Biosynthetic Pathway: From L-Lysine to Quinolizidine Alkaloids

The biosynthesis of this compound is a branch of the larger quinolizidine alkaloid pathway. The initial, well-characterized steps are common to the formation of most QAs.

Part 1: The Common Pathway to Δ¹-Piperideine

The journey from L-lysine to the central intermediate, Δ¹-piperideine, involves two key enzymatic steps:

-

Decarboxylation of L-Lysine: The pathway is initiated by the decarboxylation of L-lysine to produce cadaverine (B124047). This reaction is catalyzed by the enzyme lysine decarboxylase (LDC) .[1] In Lupinus species, LDC activity has been identified and the corresponding genes cloned.[2][3]

-

Oxidative Deamination of Cadaverine: Cadaverine then undergoes an oxidative deamination to form 5-aminopentanal, which spontaneously cyclizes to form the Schiff base, Δ¹-piperideine .[4][5] This step is catalyzed by a copper amine oxidase (CAO) .[4]

Part 2: The Divergent and Hypothetical Pathway to this compound

The steps following the formation of Δ¹-piperideine are less defined and are largely based on hypothetical biosynthetic grids constructed from the structures of co-occurring alkaloids. It is proposed that three molecules of Δ¹-piperideine (or its tautomer) trimerize to form a tetracyclic skeleton, which then undergoes a series of modifications to yield the various QAs.

While the direct enzymatic conversion to this compound has not been elucidated, it is believed to be closely related to the biosynthesis of other major QAs found in Lupinus albus, such as lupanine (B156748) and multiflorine. One plausible hypothesis suggests that a common tetracyclic intermediate, possibly derived from the diiminium cation, serves as a branch point for the synthesis of these alkaloids.[4][5] Subsequent enzymatic reactions, likely involving oxidoreductases and hydroxylases, would then tailor the core structure to form this compound.

A key candidate enzyme in the regulation and final steps of QA biosynthesis in Lupinus albus is a BAHD acyltransferase, identified as a strong candidate for the pauper locus which controls the overall alkaloid content.[6] However, its specific role in this compound formation is yet to be confirmed.

Quantitative Data

Quantitative analysis of QA content in Lupinus species provides valuable insights into the biosynthetic flux and the relative importance of different pathway branches. The tables below summarize the available quantitative data for this compound and related QAs in Lupinus albus.

Table 1: Quinolizidine Alkaloid Composition in Lupinus albus Seeds

| Alkaloid | Concentration Range (mg/g DW) | Average Concentration (mg/g DW) | Relative Abundance (%) | Reference |

| Lupanine | 1.13 - 18.07 | 9.59 | 70.0 | [1][4] |

| 13α-Hydroxylupanine | 0.11 - 4.98 | 1.13 | 8.0 | [1][4] |

| This compound | 0.06 - 2.82 | 2.05 | 15.0 | [1][4] |

| Multiflorine | 0.04 - 0.82 | 0.41 | 3.0 | [1][4] |

Data compiled from studies on various cultivars of Lupinus albus. The exact concentrations can vary significantly based on the cultivar, growing conditions, and analytical methods used.

Experimental Protocols

Detailed experimental protocols for the uncharacterized enzymes in the this compound biosynthetic pathway are not available. However, established methods for the extraction, quantification, and analysis of quinolizidine alkaloids, as well as general protocols for enzyme assays and heterologous expression, can be adapted for the study of this pathway.

Protocol 1: Extraction and Quantification of Quinolizidine Alkaloids from Lupinus Seeds

This protocol is adapted from methods described for the analysis of QAs in Lupinus species.[7][8][9]

1. Sample Preparation:

- Freeze-dry lupin seeds and grind them into a fine powder using a laboratory mill.

- Accurately weigh approximately 100 mg of the powdered sample into a centrifuge tube.

2. Extraction:

- Add 2 mL of extraction solvent (e.g., 0.5 M HCl or 80% methanol) to the sample.

- Vortex the mixture thoroughly and sonicate for 30 minutes in a water bath.

- Centrifuge the mixture at 10,000 x g for 10 minutes.

- Carefully collect the supernatant. Repeat the extraction process on the pellet with another 2 mL of the extraction solvent.

- Combine the supernatants.

3. Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):

- Condition a C18 SPE cartridge with methanol (B129727) followed by deionized water.

- Load the combined supernatant onto the cartridge.

- Wash the cartridge with water to remove polar impurities.

- Elute the alkaloids with methanol.

- Evaporate the eluate to dryness under a stream of nitrogen.

4. Quantification by HPLC-MS/MS:

- Reconstitute the dried extract in a suitable solvent (e.g., mobile phase).

- Analyze the sample using a reverse-phase C18 column with a gradient elution of water and acetonitrile, both containing a modifier such as formic acid.

- Use a tandem mass spectrometer with electrospray ionization (ESI) in positive ion mode for detection and quantification.

- Monitor specific precursor-to-product ion transitions for this compound and other QAs.

- Use a certified reference standard of this compound to generate a calibration curve for accurate quantification.

Protocol 2: General Enzyme Assay for Lysine Decarboxylase (LDC)

This protocol provides a general framework for assaying LDC activity, which can be adapted for crude plant extracts or purified enzymes.

1. Reaction Mixture:

- Prepare a reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.5).

- The reaction mixture should contain the buffer, a known concentration of L-lysine as the substrate, and pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor.

2. Enzyme Preparation:

- Prepare a crude enzyme extract by homogenizing plant tissue (e.g., young leaves of Lupinus albus) in an extraction buffer.

- Alternatively, use a purified or heterologously expressed LDC enzyme.

3. Assay Procedure:

- Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C).

- Initiate the reaction by adding the enzyme preparation.

- Incubate for a specific period (e.g., 30-60 minutes).

- Stop the reaction by adding a strong acid (e.g., trichloroacetic acid) or by heat inactivation.

4. Detection of Cadaverine:

- The product, cadaverine, can be quantified using various methods, including:

- HPLC with derivatization: Derivatize cadaverine with a fluorescent tag (e.g., dansyl chloride) and quantify using fluorescence detection.

- Spectrophotometric assays: Use a colorimetric reaction, for example, with ninhydrin.

Protocol 3: Heterologous Expression of Candidate Biosynthetic Genes

This protocol outlines a general workflow for expressing candidate genes from Lupinus albus in a heterologous host like Escherichia coli or Saccharomyces cerevisiae to characterize their function.

1. Gene Cloning:

- Isolate total RNA from Lupinus albus tissues where QA biosynthesis is active (e.g., young leaves).

- Synthesize cDNA using reverse transcriptase.

- Amplify the full-length coding sequence of the candidate gene using PCR with specific primers.

- Clone the PCR product into an appropriate expression vector (e.g., pET vector for E. coli or pYES vector for yeast).

2. Transformation:

- Transform the expression construct into a suitable host strain.

3. Protein Expression:

- Induce protein expression according to the specific requirements of the expression system (e.g., with IPTG for E. coli or galactose for yeast).

- Optimize expression conditions such as temperature, inducer concentration, and induction time.

4. Protein Purification:

- Lyse the host cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

5. Functional Characterization:

- Perform enzyme assays using the purified recombinant protein with hypothesized substrates to determine its catalytic activity and substrate specificity.

Visualizations

The following diagrams illustrate the proposed biosynthetic pathway and a general workflow for enzyme characterization.

Caption: Proposed biosynthetic pathway of this compound from L-lysine.

Caption: Experimental workflow for enzyme characterization.

Future Perspectives

The complete elucidation of the this compound biosynthetic pathway presents an exciting challenge in plant biochemistry. Future research efforts will likely focus on:

-

Transcriptomics and Genomics: Utilizing high-throughput sequencing of Lupinus albus to identify candidate genes (e.g., cytochrome P450s, dehydrogenases, and acyltransferases) that are co-expressed with known QA biosynthetic genes.

-

Functional Genomics: Employing techniques such as virus-induced gene silencing (VIGS) or CRISPR/Cas9-mediated knockout in Lupinus to functionally characterize candidate genes.

-

In Vitro Reconstitution: Heterologously expressing and purifying candidate enzymes to reconstitute portions of the pathway in vitro and definitively identify their functions.

A thorough understanding of the biosynthesis of this compound and other quinolizidine alkaloids will not only advance our fundamental knowledge of plant secondary metabolism but also open avenues for the metabolic engineering of lupin crops for improved nutritional value and for the sustainable production of these alkaloids for pharmaceutical applications.

References

- 1. Quinolizidine Alkaloid Biosynthesis in Lupins and Prospects for Grain Quality Improvement - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | A Bitter-Sweet Story: Unraveling the Genes Involved in Quinolizidine Alkaloid Synthesis in Lupinus albus [frontiersin.org]

- 3. A Bitter-Sweet Story: Unraveling the Genes Involved in Quinolizidine Alkaloid Synthesis in Lupinus albus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Quinolizidine Alkaloid Biosynthesis in Lupins and Prospects for Grain Quality Improvement [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. The causal mutation leading to sweetness in modern white lupin cultivars - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. New Analytical Approach to Quinolizidine Alkaloids and Their Assumed Biosynthesis Pathways in Lupin Seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quinolizidine Alkaloid Composition of White Lupin Landraces and Breeding Lines, and Near-Infrared Spectroscopy-Based Discrimination of Low-Alkaloid Material - PMC [pmc.ncbi.nlm.nih.gov]

Stereochemistry and Absolute Configuration of (-)-Albine: A Technical Guide

Introduction

(-)-Albine is a naturally occurring lupin alkaloid characterized by a complex tetracyclic carbon-nitrogen skeleton. As with many natural products, its biological activity is intrinsically linked to its three-dimensional structure. The precise spatial arrangement of atoms, or stereochemistry, dictates how the molecule interacts with chiral biological targets such as enzymes and receptors. Therefore, the unambiguous determination of its absolute configuration is a critical aspect for researchers in medicinal chemistry, chemical biology, and drug development. This technical guide provides a comprehensive overview of the established absolute configuration of this compound and the key experimental methodologies employed to elucidate such complex stereochemical details.

Absolute Configuration of this compound

The absolute configuration of this compound has been determined and is systematically named according to the Cahn-Ingold-Prelog priority rules. The molecule possesses four stereogenic centers within its rigid tricyclic system.

The established absolute configuration is (1R, 2R, 9S, 12R) .[1]

The corresponding IUPAC name is (1R,2R,9S,12R)-12-prop-2-enyl-7,11-diazatricyclo[7.3.1.02,7]tridec-5-en-4-one.[1]

Physicochemical and Stereochemical Data

The characterization of this compound involves the compilation of key physical and chemical data. This information is fundamental for identification, quality control, and comparison between synthetic and natural samples.

| Parameter | Value | Source |

| Molecular Formula | C₁₄H₂₀N₂O | [1][2][3][4] |

| Molecular Weight | 232.32 g/mol | [1][2][3] |

| IUPAC Name | (1R,2R,9S,12R)-12-prop-2-enyl-7,11-diazatricyclo[7.3.1.0²,⁷]tridec-5-en-4-one | [1] |

| Absolute Configuration | 1R, 2R, 9S, 12R | [1] |

| Specific Optical Rotation ([α]D) | Data not available in searched literature; typically negative for the levorotatory (-) isomer. | |

| InChI Key | QJVOZXGJOGJKPT-HOFDXXJLSA-N | [2][3][4] |

Methodology for Stereochemical Determination

The determination of the absolute configuration of a complex molecule like this compound relies on a combination of advanced analytical techniques. While the original publication detailing the initial structure elucidation was not retrieved in the search, the following represents the standard modern workflow and experimental protocols used for such a task.

X-ray crystallography is the gold standard for determining the absolute configuration of a molecule, provided a suitable single crystal can be obtained.[5][6] It provides an unambiguous 3D map of electron density, revealing the precise spatial arrangement of every atom.

-

Crystallization:

-

Dissolve highly purified this compound in a minimal amount of a suitable solvent (e.g., methanol, acetone, ethyl acetate).

-

Screen a wide range of crystallization conditions using techniques like slow evaporation, vapor diffusion (hanging drop or sitting drop), or liquid-liquid diffusion against various anti-solvents (e.g., hexanes, diethyl ether).

-

The goal is to obtain single, well-ordered, and defect-free crystals of sufficient size (>0.1 mm in all dimensions).

-

-

Data Collection:

-

Mount a suitable crystal on a goniometer head.[7]

-

Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

-

Place the crystal in a monochromatic X-ray beam (often from a synchrotron source for high intensity).[7]

-

Rotate the crystal and collect a series of diffraction patterns on a detector.[6] Each pattern captures the intensities and positions of the diffracted X-rays.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to determine the unit cell dimensions and space group. For a chiral molecule like this compound, the crystal must belong to one of the 65 chiral Sohncke space groups.[5]

-

Solve the "phase problem" using direct methods or Patterson methods to generate an initial electron density map.

-

Refine the model against the experimental data, adjusting atomic positions and thermal parameters to improve the fit.

-

To determine the absolute configuration, calculate the Flack parameter or Hooft parameter. A value close to 0 for a given configuration (and close to 1 for its inverted counterpart) confirms the absolute stereochemistry. This is most effective when heavier atoms (e.g., S, Cl, Br) are present, but can be achieved with lighter atoms using high-quality data and anomalous dispersion.

-

NMR spectroscopy is a powerful tool for determining the connectivity and relative stereochemistry of a molecule in solution.[10][11] For absolute configuration, it is often used in conjunction with chiral derivatizing or solvating agents.[12][13]

-

Relative Stereochemistry via NOE/ROESY:

-

Dissolve a sample of this compound in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD).

-

Acquire standard 1D (¹H, ¹³C) and 2D NMR spectra (COSY, HSQC, HMBC) to assign all proton and carbon signals.

-

Perform a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment.

-

Cross-peaks in the resulting spectrum indicate protons that are close in space (<5 Å), even if they are not directly bonded.[10]

-

By analyzing the pattern of NOE correlations, the relative orientation of substituents on the stereogenic centers can be deduced, confirming the cis or trans relationships within the rigid ring system.

-

-

Absolute Configuration via Chiral Derivatizing Agents (e.g., Mosher's Acid Method):

-

This method is applicable if the molecule contains a reactive functional group, such as a secondary alcohol or amine. While this compound itself lacks this, a synthetic precursor or a derivative could be analyzed this way.

-

React the chiral substrate separately with the (R) and (S) enantiomers of a chiral derivatizing agent, such as Mosher's acid chloride (MTPA-Cl), to form a pair of diastereomers.[12][13]

-

Acquire the ¹H NMR spectra for each diastereomeric product.

-

The chiral environment of the MTPA reagent induces different chemical shifts (Δδ = δS - δR) for the protons near the stereocenter.

-

By systematically analyzing the sign of the Δδ values for protons on either side of the stereocenter, and applying the established Mosher's model, the absolute configuration of the original alcohol/amine can be assigned.

-

Chiroptical techniques, such as Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD), measure the differential interaction of a chiral molecule with left- and right-circularly polarized light.[14] These methods are highly sensitive to the molecule's absolute configuration.

-

Sample Preparation and Measurement:

-

Dissolve a known concentration of this compound in a suitable spectroscopic grade solvent (e.g., acetonitrile, methanol) that is transparent in the desired UV-Vis range.

-

Record the ECD spectrum over a broad wavelength range (e.g., 190-400 nm). The spectrum is a plot of the difference in absorption (Δε) versus wavelength. The resulting positive and negative peaks are known as Cotton effects.

-

-

Data Interpretation:

-

Comparison to Known Compounds: The ECD spectrum can be compared to that of structurally related compounds with known absolute configurations. A similar spectrum often implies the same absolute configuration of the core chromophore.

-

Exciton Chirality Method: If the molecule contains two or more interacting chromophores, the sign of the coupled Cotton effects can directly indicate the chirality of their spatial arrangement.[10]

-

Computational Prediction: This is the most powerful modern approach.

-

Perform a conformational search for this compound using molecular mechanics (MM) or density functional theory (DFT).

-

For each low-energy conformer, calculate the theoretical ECD spectrum using time-dependent density functional theory (TD-DFT).

-

Generate a Boltzmann-averaged theoretical spectrum based on the relative energies of the conformers.

-

Compare the sign and shape of the experimental ECD spectrum to the theoretical spectra calculated for both the (1R, 2R, 9S, 12R) enantiomer and its opposite (1S, 2S, 9R, 12S). A good match between the experimental and one of the theoretical spectra provides strong evidence for that absolute configuration.

-

-

References

- 1. This compound | C14H20N2O | CID 185761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Albine [webbook.nist.gov]

- 3. Albine [webbook.nist.gov]

- 4. Albine [webbook.nist.gov]

- 5. Absolute configuration - Wikipedia [en.wikipedia.org]

- 6. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

- 10. harnedgroup.wordpress.com [harnedgroup.wordpress.com]

- 11. magritek.com [magritek.com]

- 12. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. taylorfrancis.com [taylorfrancis.com]

Physical and chemical properties of (-)-Albine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Albine is a quinolizidine (B1214090) alkaloid naturally occurring in various species of the Lupinus genus. As a member of a class of biologically active compounds, a thorough understanding of its physical and chemical properties is essential for research, drug discovery, and quality control applications. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, details generalized experimental protocols for its isolation and characterization, and presents a logical workflow for these processes. While extensive data on its specific biological activities and mechanisms of action are still emerging, this document consolidates currently available computed data and established analytical principles to serve as a foundational resource for the scientific community.

Chemical and Physical Properties

Foundational Data

The fundamental identifiers and structural properties of this compound are summarized below.

| Property | Value | Citation |

| Molecular Formula | C₁₄H₂₀N₂O | [1] |

| Molecular Weight | 232.32 g/mol | [1] |

| IUPAC Name | (1R,2R,9S,12R)-12-prop-2-enyl-7,11-diazatricyclo[7.3.1.0²,⁷]tridec-5-en-4-one | |

| CAS Number | 53915-26-7 | |

| Natural Occurrence | Lupinus albus, Lupinus pilosus, Lupinus angustifolius | [1][2] |

Computed Physicochemical Data

The following table summarizes key physicochemical properties of this compound computed by PubChem. These values are predictive and serve as estimates for experimental design.

| Property | Computed Value |

| XLogP3 | 1.3 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

| Exact Mass | 232.157563266 Da |

| Monoisotopic Mass | 232.157563266 Da |

| Topological Polar Surface Area | 32.3 Ų |

| Heavy Atom Count | 17 |

| Complexity | 363 |

Spectroscopic Profile

Detailed experimental spectra for this compound are not widely published. However, based on its known structure, a characteristic spectroscopic profile can be predicted. This information is crucial for its identification and structural elucidation following isolation or synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of this compound.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to be complex due to the rigid tetracyclic structure. Key predicted signals include:

-

Vinylic Protons (=CH-) : Resonances expected in the downfield region of δ 5.0-6.5 ppm . The proton on the carbon adjacent to the nitrogen in the unsaturated lactam ring would appear in this range.[3][4][5]

-

Allylic Protons (-CH₂-CH=CH₂) : Signals for the protons on the prop-2-enyl group would be observed.[3][4][5]

-

Protons Alpha to Nitrogen (N-CH) : Multiple signals for protons on carbons adjacent to the nitrogen atoms are expected in the δ 2.5-4.0 ppm range, deshielded by the electronegative nitrogen.[3][4][5]

-

Aliphatic Protons (-CH₂-, -CH-) : A complex series of overlapping signals in the upfield region of δ 1.0-2.5 ppm corresponding to the remaining protons of the quinolizidine skeleton.[3][4][5]

-

-

¹³C NMR Spectroscopy : The carbon spectrum provides information on each unique carbon environment. Expected chemical shifts include:

-

Carbonyl Carbon (C=O) : A signal in the highly deshielded region of δ 160-180 ppm is characteristic of the lactam carbonyl.[6][7]

-

Alkene Carbons (C=C) : Resonances for the two sp² hybridized carbons of the double bond are expected between δ 100-150 ppm .[6][7]

-

Carbons Alpha to Nitrogen (N-C) : Signals for carbons directly bonded to nitrogen atoms would appear in the δ 40-65 ppm range.[6][7]

-

Aliphatic Carbons (-CH₂-, -CH-) : The remaining sp³ hybridized carbons of the skeleton would produce signals in the δ 20-50 ppm range.[6][7]

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is expected to show the following characteristic absorption bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Characteristics | Citation |

| N-H Stretch (Amide) | ~3200-3400 | Moderate, potentially broad band | |

| C-H Stretch (sp² C-H) | 3000-3100 | Weak to medium intensity, sharp peak(s) | [8][9][10][11] |

| C-H Stretch (sp³ C-H) | 2850-3000 | Strong, multiple sharp peaks | [8][9][10][11] |

| C=O Stretch (Lactam/Amide) | ~1650-1690 | Strong, sharp absorption; a key diagnostic peak | [12] |

| C=C Stretch (Alkene) | ~1640-1680 | Medium to weak intensity | [8][9][10][11] |

| C-N Stretch | ~1000-1250 | Medium intensity |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, aiding in identification.

-

Molecular Ion (M⁺) : In an electron ionization (EI) mass spectrum, the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight, m/z 232 . Due to the nitrogen rule (an odd number of nitrogen atoms results in an even molecular weight), this peak is expected.

-

Fragmentation Pattern : The rigid quinolizidine skeleton is expected to produce a characteristic fragmentation pattern. Common fragmentation pathways for such alkaloids involve the loss of the side chain (loss of allyl group, -41 Da) and cleavages of the ring system, particularly bonds alpha to the nitrogen atoms.[13][14][15]

Experimental Protocols

The following sections detail generalized but comprehensive protocols for the isolation and a potential synthetic strategy for this compound. These are based on established methods for quinolizidine alkaloids.[1][16][17][18]

Protocol for Isolation from Lupinus Seeds

This protocol describes a standard acid-base extraction method for isolating quinolizidine alkaloids from plant material.

-

Preparation of Plant Material :

-

Grind dried Lupinus albus seeds to a fine powder (e.g., using a high-speed mill).

-

Defat the resulting flour by Soxhlet extraction or repeated washing with a non-polar solvent like n-hexane for several hours to remove lipids. Air-dry the defatted material.

-

-

Acidic Extraction :

-

Macerate the defatted lupin powder in an acidic solution (e.g., 0.5 M HCl or 5% acetic acid) at a ratio of 1:10 (w/v).

-

Stir the mixture at room temperature for at least 12-24 hours to ensure complete protonation and extraction of the alkaloids into the aqueous phase.

-

Filter the mixture through cheesecloth and then filter paper (e.g., Whatman No. 1) to remove solid plant material. Centrifugation can be used to aid separation.

-

-

Basification and Solvent Extraction :

-

Transfer the acidic aqueous extract to a large separatory funnel.

-

Slowly add a base (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or 2 M NaOH) while cooling and stirring until the pH reaches 10-11. This deprotonates the alkaloids, making them soluble in organic solvents.

-

Extract the basified aqueous phase three to five times with a water-immiscible organic solvent, such as dichloromethane (B109758) (DCM) or chloroform. Pool the organic extracts.

-

-

Purification and Concentration :

-

Wash the combined organic extracts with brine (saturated NaCl solution) to remove residual water.

-

Dry the organic phase over an anhydrous salt, such as anhydrous sodium sulfate (B86663) (Na₂SO₄).

-

Filter off the drying agent and concentrate the crude alkaloid extract under reduced pressure using a rotary evaporator.

-

-

Chromatographic Separation :

-

Subject the crude extract to column chromatography on silica (B1680970) gel or alumina.

-

Elute with a gradient solvent system, starting with a less polar solvent (e.g., DCM) and gradually increasing the polarity (e.g., by adding methanol; DCM:MeOH 99:1 to 90:10).

-

Collect fractions and monitor by thin-layer chromatography (TLC) using an appropriate solvent system and a visualizing agent (e.g., Dragendorff's reagent, which gives an orange-brown spot for alkaloids).

-

Combine fractions containing the compound with the target Rf value for this compound.

-

-

Final Purification :

-

Further purify the combined fractions using preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.

-

Confirm the identity and purity of the isolated compound using the spectroscopic methods outlined in Section 2.

-

General Strategy for Enantioselective Synthesis

The enantioselective synthesis of complex alkaloids like this compound is a significant challenge. While a specific total synthesis for this compound is not prominently documented, strategies for related quinolizidine alkaloids often rely on building the chiral piperidine (B6355638) core first, followed by annulation to complete the bicyclic or tricyclic system. A representative approach could involve the following key steps.[16][18]

-

Chiral Building Block Formation : Start with a commercially available chiral starting material, such as a phenylglycinol-derived lactam, to establish the initial stereocenter.

-

Stereocontrolled Alkylation : Introduce substituents onto the piperidine ring precursor. This can be achieved via stereoselective alkylation of an enolate or a related nucleophilic species. For this compound, this would involve introducing the precursor to the prop-2-enyl side chain.

-

Ring Closure/Annulation : Perform an intramolecular cyclization reaction to form the additional rings of the quinolizidine skeleton. This could involve reactions like intramolecular Michael additions, Mannich reactions, or ring-closing metathesis.

-

Functional Group Manipulation : Modify functional groups as needed. This may include reduction of amides or esters, protection/deprotection of functional groups, and introduction of the α,β-unsaturation in the lactam ring.

-

Final Deprotection and Purification : Remove any protecting groups and purify the final product using chromatographic techniques (e.g., HPLC) to yield enantiomerically pure this compound.

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the isolation and characterization of this compound from its natural source.

Caption: Workflow for Isolation and Characterization of this compound.

Biological Activity

Quinolizidine alkaloids as a class are known for a wide range of biological activities, primarily acting as protective agents for the plant against herbivores and pathogens.[12] Their mechanisms of action often involve interaction with neurotransmitter receptors, particularly nicotinic acetylcholine (B1216132) receptors (nAChRs), leading to neurotoxic effects in insects. However, specific studies detailing the biological activity, mechanism of action, or involvement in any signaling pathways for this compound are limited. Further research is required to elucidate its pharmacological profile and potential therapeutic applications.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. compoundchem.com [compoundchem.com]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. Quinolizidine Alkaloid Biosynthesis in Lupins and Prospects for Grain Quality Improvement - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 1.9. Isolation of the Alkaloid Lupanine from Lupinus albus Seeds | Comprehensive Organic Chemistry Experiments for the Laboratory Classroom | Books Gateway | Royal Society of Chemistry [books.rsc.org]

- 18. New Analytical Approach to Quinolizidine Alkaloids and Their Assumed Biosynthesis Pathways in Lupin Seeds - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data (NMR, MS, IR) for (-)-Albine identification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and methodologies used for the identification and characterization of the quinolizidine (B1214090) alkaloid, (-)-albine. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction to this compound

This compound is a tetracyclic quinolizidine alkaloid naturally occurring in various species of the Lupinus genus, commonly known as lupins. These plants have a long history of use in traditional medicine and are known to produce a diverse array of alkaloids with a wide range of biological activities. The structural elucidation of these compounds is crucial for understanding their pharmacological properties and potential therapeutic applications. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, are indispensable tools for the unambiguous identification of this compound.

Spectroscopic Data for this compound Identification

The definitive identification of this compound relies on a combination of spectroscopic techniques that provide detailed information about its molecular structure, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for assigning the chemical structure.

¹³C NMR Spectral Data

The following table summarizes the ¹³C NMR chemical shift assignments for this compound. This data was obtained from the SpectraBase database and is attributed to W. Robien, Institute of Organic Chemistry, University of Vienna.

| Carbon Atom | Chemical Shift (δ) ppm |

| C-2 | 56.8 |

| C-3 | 28.9 |

| C-4 | 25.8 |

| C-5 | 34.9 |

| C-6 | 53.1 |

| C-7 | 52.8 |

| C-8 | 25.5 |

| C-9 | 34.1 |

| C-10 | 64.9 |

| C-11 | 170.1 |

| C-12 | 130.6 |

| C-13 | 117.8 |

| C-15 | 47.9 |

| C-17 | 60.1 |

¹H NMR Spectral Data

-

Alkenyl Protons: Resonances in the downfield region (typically δ 5.0-6.0 ppm) corresponding to the protons of the vinyl group.

-

Protons Alpha to Nitrogen: Signals in the range of δ 2.5-3.5 ppm for the protons on carbons adjacent to the nitrogen atoms.

-

Protons Alpha to Carbonyl: A signal for the proton on the carbon adjacent to the lactam carbonyl group.

-

Aliphatic Protons: A complex series of overlapping signals in the upfield region (typically δ 1.0-2.5 ppm) corresponding to the methylene (B1212753) and methine protons of the quinolizidine ring system.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule.

An experimental IR spectrum for this compound is not publicly available. However, based on its structure, the following characteristic absorption bands would be anticipated:

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H Stretch | Not present |

| C-H Stretch (sp²) | ~3080 |

| C-H Stretch (sp³) | 2850-3000 |

| C=O Stretch (Lactam) | ~1650 (strong) |

| C=C Stretch | ~1640 |

| C-N Stretch | 1000-1250 |

Experimental Protocols

The following sections outline generalized experimental protocols for the isolation of this compound and the acquisition of its spectroscopic data.

Isolation of this compound from Lupinus Seeds

A general procedure for the extraction and isolation of quinolizidine alkaloids from Lupinus seeds is as follows:

-

Grinding and Defatting: Dried and finely ground lupin seeds are first defatted using a non-polar solvent like hexane.

-

Acidic Extraction: The defatted material is then extracted with an acidic aqueous solution (e.g., 0.5 M HCl) to protonate the alkaloids and bring them into the aqueous phase.

-

Basification and Liquid-Liquid Extraction: The acidic extract is filtered, and the filtrate is made basic (pH > 10) with a strong base (e.g., NaOH or NH₄OH). The free-base alkaloids are then extracted into an organic solvent such as dichloromethane (B109758) or chloroform.

-

Purification: The crude alkaloid extract is concentrated under reduced pressure. Further purification is typically achieved using chromatographic techniques such as column chromatography on silica (B1680970) gel or alumina, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate pure this compound.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) using a deuterated solvent such as chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Mass Spectrometry: Mass spectra can be obtained using various ionization techniques, such as electron ionization (EI) or electrospray ionization (ESI), coupled with a mass analyzer (e.g., quadrupole, time-of-flight). High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

-

Infrared Spectroscopy: IR spectra are typically recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

Visualizations

The following diagrams illustrate key aspects of this compound's biological context and the experimental workflow for its study.

Conclusion

The structural characterization of this compound is unequivocally achieved through the combined application of NMR, MS, and IR spectroscopy. While a complete set of publicly available experimental spectra for this compound is currently limited, the provided ¹³C NMR data, along with the predicted spectral characteristics from other techniques, offer a solid foundation for its identification. The outlined experimental protocols provide a practical framework for the isolation and analysis of this and related quinolizidine alkaloids. Further research to fully populate the spectroscopic database for this compound will be invaluable for the broader scientific community.

The Discovery and Isolation of (-)-Albine: A Technical Guide

An in-depth examination of the historical discovery, isolation, and structural elucidation of the quinolizidine (B1214090) alkaloid, (-)-Albine, tailored for researchers, scientists, and drug development professionals.

This compound, a tetracyclic quinolizidine alkaloid, was first discovered and isolated from the seedlings of Lupinus albus by Murakoshi et al. in 1975. Its characterization marked an important addition to the diverse family of lupin alkaloids, a group of secondary metabolites known for their various biological activities. This technical guide provides a comprehensive overview of the history of this compound's discovery, the methodologies employed for its isolation and purification, and the spectroscopic techniques used for its structural elucidation.

Discovery in Lupinus albus

The initial identification of this compound was the result of phytochemical investigations into the alkaloid content of Lupinus albus (white lupin). Researchers had long been studying the chemical constituents of various Lupinus species, which are known to produce a wide array of quinolizidine alkaloids. It was within this context that Murakoshi and his team embarked on a detailed analysis of the alkaloid profile of Lupinus albus seedlings, leading to the isolation of this previously unknown compound.

Experimental Protocols

The isolation and purification of this compound from its natural source relies on classic acid-base extraction techniques, followed by chromatographic separation. The general principles of these methods are applicable to the extraction of many quinolizidine alkaloids from plant material.

General Extraction Protocol for Quinolizidine Alkaloids from Lupinus Seeds

This protocol outlines a typical procedure for the extraction of quinolizidine alkaloids, including this compound, from Lupinus seeds.

-

Maceration and Defatting: Dried and finely ground Lupinus seeds are first defatted using a non-polar solvent such as n-hexane. This is typically done in a Soxhlet apparatus to ensure thorough removal of lipids, which can interfere with subsequent extraction steps.

-

Acid Extraction: The defatted plant material is then subjected to extraction with an acidic aqueous solution, commonly dilute hydrochloric acid or sulfuric acid. This step protonates the basic nitrogen atoms of the alkaloids, rendering them soluble in the aqueous phase as their corresponding salts.

-

Basification and Liquid-Liquid Extraction: The acidic extract is filtered, and the filtrate is then made alkaline by the addition of a base, such as ammonium (B1175870) hydroxide (B78521) or sodium hydroxide, to a pH of approximately 10-12. This deprotonates the alkaloid salts, converting them back into their free base form, which are generally less soluble in water and more soluble in organic solvents. The basified aqueous solution is then repeatedly extracted with an immiscible organic solvent, such as dichloromethane (B109758) or chloroform, to transfer the free alkaloids into the organic phase.

-

Concentration: The combined organic extracts are dried over an anhydrous salt, such as sodium sulfate, and the solvent is removed under reduced pressure to yield a crude alkaloid mixture.

Chromatographic Purification

The crude alkaloid extract, containing a mixture of different quinolizidine alkaloids, is then subjected to chromatographic techniques for the isolation of individual compounds.

-

Column Chromatography: The crude extract is typically first fractionated by column chromatography over a stationary phase like silica (B1680970) gel or alumina. A gradient of solvents with increasing polarity is used to elute the different alkaloids based on their affinity for the stationary phase.

-

Preparative Thin-Layer Chromatography (pTLC): Fractions enriched with this compound from column chromatography can be further purified using pTLC. This technique allows for the separation of compounds with very similar polarities.

-

Crystallization: The purified this compound fraction is then concentrated, and the compound is crystallized from a suitable solvent or solvent mixture to obtain the pure alkaloid.

Quantitative Data

While the original 1975 publication by Murakoshi et al. would contain the specific yield of this compound from their isolation, subsequent studies on the alkaloid content of various Lupinus species provide a general indication of its abundance. The concentration of this compound, like other quinolizidine alkaloids, can vary significantly depending on the Lupinus species, cultivar, plant part, and growing conditions.

| Parameter | Value | Source |

| Molecular Formula | C₁₄H₂₀N₂O | NIST WebBook |

| Molecular Weight | 232.32 g/mol | NIST WebBook |

Structural Elucidation

The determination of the chemical structure of this compound was achieved through a combination of spectroscopic techniques, which are standard practice in the characterization of new natural products.

Spectroscopic Data

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound would have been used to identify key functional groups present in the molecule. Characteristic absorptions would include those for N-H and C-H stretching, as well as a strong absorption band corresponding to the C=O (amide) group.

-

Mass Spectrometry (MS): Mass spectrometry provided the molecular weight of this compound and information about its fragmentation pattern. The molecular ion peak (M+) would have been observed at m/z 232, corresponding to the molecular formula C₁₄H₂₀N₂O.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy were crucial in elucidating the detailed carbon-hydrogen framework of this compound.

-

¹H NMR: The proton NMR spectrum would have revealed the number of different types of protons, their chemical environments, and their connectivity through spin-spin coupling.

-

¹³C NMR: The carbon NMR spectrum would have indicated the number of unique carbon atoms in the molecule and their chemical shifts, providing information about the types of carbon atoms (e.g., carbonyl, olefinic, aliphatic).

-

Signaling Pathways and Biological Activity

To date, there is a lack of specific research detailing the interaction of this compound with particular signaling pathways. The biological activities of quinolizidine alkaloids are diverse, and further investigation is required to understand the specific pharmacological effects and mechanisms of action of this compound.

Visualizations

General Workflow for the Isolation of this compound

Caption: General experimental workflow for the isolation of this compound.

Logical Relationship in Structure Elucidation

Caption: Logical workflow for the structure elucidation of this compound.

A Technical Guide to (-)-Albine and its Role in Plant Defense Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinolizidine (B1214090) alkaloids (QAs) are a class of nitrogen-containing secondary metabolites prevalent in the genus Lupinus, where they serve as a primary defense mechanism against herbivores. This technical guide focuses on (-)-albine, a notable quinolizidine alkaloid found in white lupin (Lupinus albus L.). While research often addresses the collective defensive role of QAs, this document synthesizes the available data specifically concerning this compound, covering its biosynthesis, mode of action, and the analytical methods for its quantification. The guide also presents detailed experimental protocols and visualizes key pathways to provide a comprehensive resource for researchers in plant science and drug development.

Introduction: The Defensive Arsenal of Lupinus albus

Plants have evolved a sophisticated array of chemical defenses to deter herbivores and pathogens. In legumes of the Lupinus genus, quinolizidine alkaloids (QAs) are a key component of this defense system.[1] These alkaloids are known for their bitter taste and toxic effects on a wide range of insects and other herbivores.[1][2][3]

This compound is a tetracyclic quinolizidine alkaloid that, along with other QAs like lupanine (B156748) and multiflorine, contributes to the defensive properties of Lupinus albus.[2][4] The concentration and composition of these alkaloids can vary significantly between different lupin species and even among different accessions of the same species, influencing their resistance to herbivory.[5]

The Role of this compound in Plant Defense

The primary defensive role of quinolizidine alkaloids, including this compound, is attributed to their toxicity and antifeedant properties.[1][2]

2.1. Toxicity and Deterrence against Herbivores

Quinolizidine alkaloids can interfere with the nervous system of insects and other animals by inhibiting acetylcholine (B1216132) receptors.[6] This disruption can lead to paralysis and, at high enough concentrations, death.[3] The bitter taste of these compounds also acts as a deterrent, discouraging herbivores from feeding on the plant.[1] While much of the toxicity data for QAs is based on more abundant compounds like sparteine (B1682161) and lupanine, the presence of a suite of alkaloids, including this compound, is thought to create a more robust and broad-spectrum defense.[6][7]

2.2. Induction of Alkaloid Biosynthesis

The production of QAs in lupins can be induced by environmental stressors such as mechanical wounding and herbivory.[8] This response is often mediated by the jasmonate signaling pathway, a key hormonal pathway in plant defense.[8][9] Application of methyl jasmonate (MeJA) has been shown to induce the expression of QA biosynthetic genes and increase alkaloid levels in bitter lupin varieties.[8][9] While these studies have not focused specifically on this compound, it is understood that its biosynthesis is part of this coordinated defensive response.

Biosynthesis of this compound

The biosynthesis of all quinolizidine alkaloids begins with the amino acid L-lysine.[4][10] The pathway involves a series of enzymatic reactions that form the characteristic ring structures of these compounds.[4][7][10]

The initial steps of the QA biosynthetic pathway are well-characterized. L-lysine is first decarboxylated to cadaverine (B124047) by lysine (B10760008) decarboxylase (LDC).[2][10] Cadaverine is then oxidized and cyclized to form a Δ¹-piperideine Schiff base.[4] Subsequent steps leading to the diverse array of tetracyclic QAs, including this compound, are less defined but are believed to proceed through a diiminium cation intermediate.[2] From this intermediate, various enzymatic modifications such as dehydrogenation, oxygenation, and hydroxylation lead to the formation of compounds like lupanine, multiflorine, and albine.[2][11]

Figure 1. Simplified biosynthetic pathway of quinolizidine alkaloids from L-lysine.

Quantitative Data on this compound Content

The concentration of this compound and other QAs in Lupinus albus can vary significantly depending on the genetic background of the plant (wild, landrace, or cultivated variety) and environmental conditions.

| Accession Type | Total QA Content (mg/kg seed DW) | This compound Content (% of total QA) | Reference |

| Wild Accessions | >10,000 | 0.00 - 18.55 | [5] |

| Landraces | >10,000 | Mean: 4.48 | [5] |

| Breeding Lines | <1,000 | Often minimal or absent | [5] |

| Cultivars | <200 | Often minimal or absent | [5] |

Table 1. Variation in total quinolizidine alkaloid (QA) and this compound content in seeds of different Lupinus albus accessions.

Experimental Protocols

5.1. Extraction of Quinolizidine Alkaloids from Plant Material

This protocol is adapted from established methods for QA extraction from Lupinus seeds.[10][11][12]

Materials:

-

Dried and finely ground plant material (e.g., seeds)

-

0.5 N HCl

-

Ammonium hydroxide (B78521) (NH₄OH) or Sodium hydroxide (NaOH) for alkalization

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Solid-phase extraction (SPE) columns (e.g., Isolute® HM-N) or liquid-liquid extraction setup

-

Centrifuge

-

Rotary evaporator or nitrogen evaporator

Procedure:

-

Weigh approximately 300 mg of the dried, ground plant material into a centrifuge tube.

-

Add 20 mL of 0.5 N HCl and incubate at room temperature with continuous agitation for 24 hours.

-

Centrifuge the mixture at 8,500 rpm for 10 minutes.

-

Carefully collect the supernatant.

-

Alkalize the supernatant to a pH of approximately 12 by adding NH₄OH or NaOH.

-

For solid-phase extraction, load the alkalized supernatant onto an SPE column. Elute the alkaloids with 30 mL of dichloromethane.

-

For liquid-liquid extraction, transfer the alkalized supernatant to a separatory funnel and extract three times with an equal volume of dichloromethane. Combine the organic phases.

-

Evaporate the dichloromethane extract to dryness under reduced pressure using a rotary evaporator or under a stream of nitrogen.

-

Re-dissolve the dried residue in a known volume of dichloromethane or methanol (B129727) for analysis.

Figure 2. General workflow for the extraction of quinolizidine alkaloids from plant tissue.

5.2. Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used and robust method for the separation and quantification of QAs.[7][10][11]

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890A GC (or equivalent)

-

Mass Spectrometer: Agilent 5975C MSD (or equivalent) with an electron impact (EI) detector

-

Column: HP-5MS (30 m length, 250 µm internal diameter, 0.25 µm film thickness) or equivalent non-polar column

-

Carrier Gas: Helium at a constant flow rate of 1-2 mL/min

-

Injector Temperature: 230-280 °C

-

Oven Temperature Program:

-

Initial temperature: 80-150 °C

-

Ramp: Increase by 6-15 °C per minute to 270-330 °C

-

Final hold: 5 minutes

-

-

Mass Spectrometer Mode: Full-scan mode (e.g., m/z 33-600)

-

Identification: Based on retention time and comparison of mass spectra with known standards or spectral libraries.

-

Quantification: Based on the peak area of a specific ion fragment relative to a standard curve of a pure this compound standard or a related QA standard if a pure standard for this compound is not available.

Signaling in Plant Defense: The Role of Jasmonates

The induction of QA biosynthesis in response to herbivory is a classic example of induced plant defense. This response is primarily regulated by the jasmonate signaling pathway.[8][9]

-

Herbivore Damage: When an insect feeds on a lupin plant, the mechanical damage and chemical elicitors in the insect's saliva are recognized by the plant.

-

Jasmonate Synthesis: This recognition triggers the synthesis of jasmonic acid (JA) and its derivatives, such as methyl jasmonate (MeJA).

-

Signal Transduction: Jasmonates act as signaling molecules that are transported throughout the plant.

-

Gene Activation: In the nucleus, jasmonates lead to the degradation of JAZ (Jasmonate ZIM-domain) repressor proteins. This de-represses transcription factors (TFs) that activate the expression of genes involved in defense.

-

QA Biosynthesis: These activated TFs upregulate the expression of genes encoding the enzymes of the QA biosynthetic pathway, such as lysine decarboxylase (LDC).

-

Accumulation of QAs: The increased production of enzymes leads to a higher rate of QA synthesis, including this compound, which then accumulate at the site of damage and systemically throughout the plant to deter further herbivory.

Figure 3. A simplified model of the jasmonate signaling pathway leading to the induction of quinolizidine alkaloid biosynthesis.

Conclusion and Future Directions

This compound is an integral part of the quinolizidine alkaloid-based defense system in Lupinus albus. While its individual contribution to herbivore deterrence is not as extensively studied as that of other major QAs, its presence in significant quantities in wild and landrace varieties underscores its likely importance in plant-herbivore interactions. The biosynthesis of this compound is regulated as part of the broader QA pathway, which is inducible by herbivory through the jasmonate signaling cascade.

Future research should focus on isolating pure this compound to conduct detailed bioassays to determine its specific toxicity and antifeedant effects on various herbivores. Furthermore, elucidation of the later steps in the QA biosynthetic pathway will be crucial to understand how the diversity of these defensive compounds, including this compound, is generated and regulated. Such knowledge will be invaluable for the development of pest-resistant lupin cultivars and for the potential discovery of novel bioactive compounds for pharmaceutical or agricultural applications.

References

- 1. Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | A Bitter-Sweet Story: Unraveling the Genes Involved in Quinolizidine Alkaloid Synthesis in Lupinus albus [frontiersin.org]

- 3. Alkaloids in food: a review of toxicity, analytical methods, occurrence and risk assessments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinolizidine Alkaloid Biosynthesis in Lupins and Prospects for Grain Quality Improvement - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Scientific opinion on the risks for animal and human health related to the presence of quinolizidine alkaloids in feed and food, in particular in lupins and lupin‐derived products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Quinolizidine Alkaloid Biosynthesis in Lupins and Prospects for Grain Quality Improvement [frontiersin.org]

- 8. connectsci.au [connectsci.au]

- 9. The role of jasmonate signalling in quinolizidine alkaloid biosynthesis, wounding and aphid predation response in narrow-leafed lupin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Unraveling the Biosynthesis of Quinolizidine Alkaloids Using the Genetic and Chemical Diversity of Mexican Lupins | MDPI [mdpi.com]

- 11. Agronomic, Nutritional Traits, and Alkaloids of Lupinus albus, Lupinus angustifolius and Lupinus luteus Genotypes: Effect of Sowing Dates and Locations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Core of Quinolizidine Alkaloid Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolizidine (B1214090) alkaloids (QAs) are a diverse group of nitrogen-containing secondary metabolites predominantly found in the legume family (Fabaceae), particularly within the genus Lupinus. These compounds are characterized by a quinolizidine ring system and play a crucial role in the plant's defense against herbivores and pathogens.[1] From a pharmacological perspective, QAs have attracted significant interest due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and central nervous system effects. This technical guide provides a comprehensive overview of the core biosynthetic pathway of quinolizidine alkaloids, detailing the key enzymatic steps, regulatory mechanisms, and experimental methodologies used in their study.

The Core Biosynthetic Pathway

The biosynthesis of all quinolizidine alkaloids originates from the amino acid L-lysine. The pathway can be broadly divided into three main stages: the formation of the precursor cadaverine, the cyclization to form the fundamental quinolizidine skeleton, and the subsequent structural modifications that lead to the vast diversity of QAs observed in nature.

Formation of Cadaverine from L-Lysine

The committed step in QA biosynthesis is the decarboxylation of L-lysine to produce cadaverine. This reaction is catalyzed by the enzyme lysine (B10760008) decarboxylase (LDC) or a closely related enzyme, lysine/ornithine decarboxylase (L/ODC) .[2]

-

Enzyme: Lysine decarboxylase (LDC, EC 4.1.1.18) / Lysine/ornithine decarboxylase (L/ODC)

-

Substrate: L-Lysine

-

Product: Cadaverine

-

Cofactor: Pyridoxal 5'-phosphate (PLP)

From Cadaverine to the Quinolizidine Skeleton

Cadaverine undergoes oxidative deamination, a reaction catalyzed by a copper amine oxidase (CuAO) , to yield 5-aminopentanal.[2] This intermediate spontaneously cyclizes to form a Schiff base, Δ¹-piperideine. The subsequent steps leading to the formation of the tetracyclic quinolizidine ring structures, such as sparteine (B1682161) and lupanine (B156748), are thought to involve a series of condensation and cyclization reactions, though the exact enzymatic mechanisms are not yet fully elucidated.

-

Enzyme: Copper Amine Oxidase (CuAO, EC 1.4.3.22)

-

Substrate: Cadaverine

-

Product: 5-Aminopentanal (which cyclizes to Δ¹-piperideine)

Structural Diversification of the Quinolizidine Skeleton

Once the basic quinolizidine ring is formed, it undergoes a variety of enzymatic modifications, including hydroxylation, oxidation, and esterification, to produce the diverse array of QAs. Two key enzymes involved in the esterification of hydroxylated QA skeletons are:

-

Tigloyl-CoA:13α-hydroxylupanine O-tigloyltransferase (HMT/HLT) : This enzyme is responsible for the transfer of a tigloyl group from tigloyl-CoA to the 13α-hydroxyl group of lupanine and multiflorine.[3]

-

p-Coumaroyl-CoA/feruloyl-CoA:(+)-epilupinine/(-)-lupinine O-coumaroyl/feruloyltransferase (ECT/EFT-LCT/LFT) : This acyltransferase is involved in the formation of QA esters of lupinine (B175516) and epilupinine.[3]

Quantitative Data on Quinolizidine Alkaloid Biosynthesis

The following tables summarize key quantitative data related to the enzymes and products of the QA biosynthetic pathway.

Table 1: Kinetic Properties of Key Enzymes in Quinolizidine Alkaloid Biosynthesis

| Enzyme | Source Organism | Substrate | Apparent Km (µM) | Optimal pH | Optimal Temperature (°C) |

| Tigloyl-CoA:13-hydroxylupanine (B1673957) O-tigloyltransferase | Lupinus albus | 13-hydroxylupanine | 18 | 7.0-8.0 | 30 |

| Tigloyl-CoA:13-hydroxylupanine O-tigloyltransferase | Lupinus albus | Tigloyl-CoA | 140 | 7.0-8.0 | 30 |